Home > Products > Screening Compounds P144750 > Difucosyllacto-N-neo-hexaose
Difucosyllacto-N-neo-hexaose - 115236-57-2

Difucosyllacto-N-neo-hexaose

Catalog Number: EVT-1446929
CAS Number: 115236-57-2
Molecular Formula: C52H88N2O39
Molecular Weight: 1365.251
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of difucosyllacto-N-neo-hexaose has been achieved through various methods, primarily focusing on chemoenzymatic approaches. A notable method involves the glycosylation of lactose with fucosyl donors, employing selective enzymatic reactions to construct the desired oligosaccharide structure. For instance, a convergent synthesis strategy has been reported where preassembled lactose and lactosamine are utilized as starting materials .

The synthesis typically involves the following steps:

  1. Glycosylation: The core structure is synthesized through glycosylation reactions using activated sugar donors.
  2. Deprotection: Protective groups are removed to yield the final product.
  3. Purification: The synthesized oligosaccharide is purified using techniques such as column chromatography.

Recent advancements have allowed for more efficient synthesis routes that yield higher purity and quantity of difucosyllacto-N-neo-hexaose .

Molecular Structure Analysis

Structure and Data

Difucosyllacto-N-neo-hexaose has a complex molecular structure characterized by its specific glycosidic linkages. The compound typically consists of a backbone formed by D-galactose and D-glucose units with two fucose residues attached at specific positions. The monoisotopic mass of difucosyllacto-N-neo-hexaose is approximately 1364.4964 daltons .

The structural representation includes:

  • Core Structure: Galactose linked to N-acetylglucosamine.
  • Fucose Residues: Attached at the C3 and C6 positions of galactose.

This configuration contributes to its biological functions and interactions within the human body .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing difucosyllacto-N-neo-hexaose primarily focus on glycosylation processes, where monosaccharides are linked through glycosidic bonds. Key reactions include:

  1. Glycosylation Reactions: Utilizing activated sugar donors in the presence of catalysts such as trimethylsilyl triflate to promote the formation of glycosidic bonds.
  2. Deprotection Steps: Involves the removal of protective groups under acidic or reductive conditions to yield the final oligosaccharide.

The efficiency of these reactions is crucial for producing difucosyllacto-N-neo-hexaose in sufficient quantities for research applications .

Mechanism of Action

Process and Data

The mechanism of action for difucosyllacto-N-neo-hexaose involves its interaction with various biological receptors and pathways within the human body. As a component of human milk, it plays a role in modulating immune responses and promoting gut health.

Research indicates that these interactions are vital for infant development and may influence long-term health outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Difucosyllacto-N-neo-hexaose exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a dry solid.
  • Solubility: Soluble in water, which is essential for its biological functions.
  • Stability: Stable for extended periods when stored properly (up to five years in dry form) but should be kept away from light .

The compound's stability under various conditions makes it suitable for research applications, including chromatography and electrophoresis.

Applications

Scientific Uses

Difucosyllacto-N-neo-hexaose has several important applications in scientific research:

  1. Nutritional Studies: Investigated for its role in infant nutrition and development.
  2. Immunology Research: Studied for its potential effects on immune system modulation.
  3. Microbiome Research: Used as a prebiotic to explore its impact on gut microbiota composition.

Due to its unique structure and biological significance, difucosyllacto-N-neo-hexaose continues to be an area of active research within biochemistry and nutrition science .

Introduction to Human Milk Oligosaccharides (HMOs)

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk (5-20 g/L in mature milk), surpassed only by lactose and lipids [1] [3]. These complex carbohydrates comprise over 200 structurally distinct molecules characterized by five monosaccharide building blocks: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), L-fucose (Fuc), and sialic acid (Neu5Ac) [1] [2]. All HMOs derive from a lactose (Galβ1-4Glc) core that undergoes enzymatic elongation and decoration in the mammary gland's Golgi apparatus [4] [10]. Their structural diversity arises from combinatorial linkages that generate linear or branched scaffolds with varying degrees of fucosylation and sialylation. Among these, difucosylated species like Difucosyllacto-N-neo-hexaose (DFLNH) exemplify the intricate architectures that underpin HMO functionality in infant development.

Structural Diversity and Biosynthetic Pathways of HMOs

HMO biosynthesis involves sequential enzymatic actions of glycosyltransferases that elongate the lactose core and attach specific monosaccharides:

  • Core elongation: β1-3-N-acetylglucosaminyltransferases (e.g., B3GNT enzymes) extend lactose to form lacto-N-tetraose (LNT, Type I: Galβ1-3GlcNAcβ1-3Galβ1-4Glc) or lacto-N-neotetraose (LNnT, Type II: Galβ1-4GlcNAcβ1-3Galβ1-4Glc) [4] [10].
  • Branch formation: β1-6-N-acetylglucosaminyltransferases (e.g., GCNT2) create branched scaffolds like lacto-N-hexaose (LNH) or lacto-N-neohexaose (LNnH) [1] [4].
  • Terminal modifications:
  • Fucosyltransferases (FUT2/FUT3) attach α1-2/α1-3/α1-4-linked fucose
  • Sialyltransferases add α2-3/α2-6-linked Neu5Ac [4] [9].

Table 1: Key Monosaccharides and Linkages in HMO Biosynthesis

MonosaccharideSymbolGlycosidic Linkages in HMOsRole in Scaffolding
N-AcetylglucosamineGlcNAcβ1-3, β1-6Backbone elongation & branching
FucoseFucα1-2, α1-3, α1-4Terminal antigenic epitopes
GalactoseGalβ1-3, β1-4Type I/II chain extension
Sialic acidNeu5Acα2-3, α2-6Acidic group introduction

Network-based multi-omics studies reveal that FUT2 (secretor gene) and FUT3 (Lewis gene) polymorphisms critically regulate fucosylation patterns, with ~20% of mothers lacking functional FUT2 ("non-secretors") [3] [9]. Difucosyllacto-N-neo-hexaose biosynthesis requires both FUT2 (for α1-2 fucosylation) and FUT3 (for α1-4 fucosylation) activity, confining its production to secretor, Lewis-positive mothers [1] [6].

Role of Fucosylation in HMO Complexity

Fucosylation introduces steric and charge variations that dictate HMO bioactivity through three mechanisms:

  • Pathogen interception: α1-2-fucosylated epitopes (e.g., 2′-FL) mimic intestinal receptors, blocking adhesion of Campylobacter jejuni, noroviruses, and enteropathogenic E. coli [3] [9]. Difucosylated structures like DFLNH enhance this decoy effect via multivalent binding [1].
  • Microbiota modulation: Fucosidase-producing Bifidobacterium (e.g., B. longum subsp. infantis) and Bacteroides spp. metabolize fucosylated HMOs preferentially, yielding short-chain fatty acids that inhibit pathogens [5] [9].
  • Immunomodulation: Fucose residues bind dendritic cell receptors (e.g., DC-SIGN), suppressing NF-κB activation and reducing pro-inflammatory cytokine release [9].

Caesarean-born infants of non-secretor mothers exhibit severely depleted bifidobacteria and elevated Enterococcus populations due to DFLNH absence, confirming its role in microbiota resilience [9].

Classification of Difucosylated HMOs

Difucosylated HMOs constitute ~10-15% of total HMOs and classify by core structure and linkage positions:

  • Type I difucosyl HMOs: Contain Galβ1-3GlcNAc (e.g., Difucosyllacto-N-hexaose I)
  • Type II difucosyl HMOs: Feature Galβ1-4GlcNAc (e.g., Difucosyllacto-N-neo-hexaose, DFLNH) [1] [6]

Properties

CAS Number

115236-57-2

Product Name

Difucosyllacto-N-neo-hexaose

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C52H88N2O39

Molecular Weight

1365.251

InChI

InChI=1S/C52H88N2O39/c1-12-25(65)33(73)35(75)48(81-12)92-43-28(68)18(7-57)83-50(37(43)77)89-41-20(9-59)85-46(23(31(41)71)53-14(3)61)80-11-22-30(70)45(39(79)52(87-22)88-40(17(64)6-56)27(67)16(63)5-55)91-47-24(54-15(4)62)32(72)42(21(10-60)86-47)90-51-38(78)44(29(69)19(8-58)84-51)93-49-36(76)34(74)26(66)13(2)82-49/h5,12-13,16-52,56-60,63-79H,6-11H2,1-4H3,(H,53,61)(H,54,62)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-/m0/s1

InChI Key

XOHQYIKZIFWWAG-IHKCOTFKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.